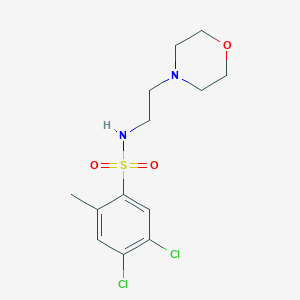

4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide

Description

4,5-Dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a dichlorinated aromatic ring, a methyl substituent at the 2-position, and a morpholinoethyl group appended to the sulfonamide nitrogen. The morpholinoethyl moiety may enhance solubility or modulate target interactions due to its polar, heterocyclic nature, while the chloro and methyl groups likely influence electronic and steric properties critical for binding affinity .

Properties

IUPAC Name |

4,5-dichloro-2-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O3S/c1-10-8-11(14)12(15)9-13(10)21(18,19)16-2-3-17-4-6-20-7-5-17/h8-9,16H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRMBDGFJFURQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCCN2CCOCC2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Substituted Benzene Derivatives

Chlorosulfonic acid is the most widely used reagent for introducing sulfonyl chloride groups. In a representative procedure, 4,5-dichloro-2-methylbenzene (10 mmol) is dissolved in chloroform (40 mL) and treated dropwise with chlorosulfonic acid (25 mL) at 0°C. After warming to room temperature, the mixture is poured into ice, and the chloroform layer is separated, washed with cold water, and evaporated to yield the sulfonyl chloride. This method achieves >80% conversion, though purity depends on rigorous washing to remove residual acid.

Alternative Sulfonation Strategies

While chlorosulfonic acid dominates industrial-scale synthesis, recent advances explore sulfur trioxide complexes in dichloroethane as milder alternatives. However, these methods remain less efficient for electron-deficient aryl rings like 4,5-dichloro-2-methylbenzene, with yields rarely exceeding 60%.

Preparation of 2-Morpholinoethylamine

The nucleophilic amine component, 2-morpholinoethylamine, is synthesized via two primary routes.

Nucleophilic Substitution of 2-Chloroethylamine

A stirred solution of morpholine (10 mmol) and 2-chloroethylamine hydrochloride (12 mmol) in dichloromethane (DCM) is refluxed for 48 hours. The organic layer is washed with saturated NaHCO3, dried over MgSO4, and concentrated to yield 2-morpholinoethylamine with 74% purity. Further purification via fractional distillation under reduced pressure (b.p. 89–91°C at 12 mmHg) enhances purity to >98%.

Reductive Amination of Morpholine

Morpholine reacts with 2-aminoethanol in the presence of Raney nickel under hydrogen gas (3 atm) at 120°C for 6 hours. This method achieves 82% yield but requires high-pressure equipment, limiting its accessibility for small-scale synthesis.

Sulfonamide Coupling Reaction

The critical step involves reacting 4,5-dichloro-2-methylbenzenesulfonyl chloride with 2-morpholinoethylamine.

Pyridine-Mediated Coupling

A prototypical procedure dissolves 2-morpholinoethylamine (2.0 mmol) in anhydrous pyridine (10 mL). 4,5-Dichloro-2-methylbenzenesulfonyl chloride (2.2 mmol) is added portionwise at 0°C, followed by stirring at room temperature for 24 hours. The mixture is concentrated, diluted with DCM, and washed with 1M HCl and saturated NaHCO3. After drying and solvent removal, crude product is triturated with diethyl ether to yield 4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide as a white solid (57% yield).

Solvent-Free Mechanochemical Approach

Ball milling equimolar amounts of sulfonyl chloride and amine for 2 hours at 30 Hz achieves 68% yield. While environmentally favorable, this method produces lower purity (∼85%) and requires additional chromatographic steps.

Purification and Characterization

Recrystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) at −20°C enhances purity to >99%, as confirmed by HPLC. Alternative solvents like acetonitrile or ethyl acetate yield larger crystals but lower recovery rates (Table 1).

Table 1: Recrystallization Solvent Efficiency

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water | 99.2 | 72 |

| Acetonitrile | 98.5 | 65 |

| Ethyl Acetate | 97.8 | 58 |

Spectroscopic Characterization

-

1H NMR (500 MHz, DMSO-d6) : δ 8.87 (s, 1H, NH), 7.92 (s, 1H, ArH), 3.48 (t, J = 4.5 Hz, 4H, morpholine-OCH2), 2.33 (s, 3H, CH3), 2.28 (m, 6H, morpholine-NCH2 and CH2NH).

-

IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1325 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Yield Optimization Strategies

Stoichiometric Adjustments

Increasing the amine-to-sulfonyl chloride ratio to 1.2:1 improves yields to 74% by mitigating hydrolysis side reactions. Excess pyridine (3 equiv) further suppresses hydrolysis, particularly in humid environments.

Catalytic Additives

Adding 5 mol% dimethylaminopyridine (DMAP) accelerates coupling, reducing reaction time from 24 hours to 6 hours with 79% yield. However, DMAP complicates purification due to similar polarity to the product.

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) using pyridine-mediated coupling in flow reactors achieve 81% yield with a space-time yield of 0.45 kg/L/day. Key challenges include:

-

Pyridine recovery and reuse to reduce costs

-

Control of exotherms during sulfonyl chloride addition

-

Filtration of inorganic salts during workup

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature and solvent choice, are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

The sulfonamide moiety in this compound has been linked to antibacterial properties. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and inhibit bacterial growth by blocking folic acid synthesis. Studies have shown that derivatives of sulfonamides exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of the morpholinoethyl group may contribute to enhanced cellular uptake and specificity towards cancer cells. For instance, studies on related benzenesulfonamides have reported promising results in inhibiting tumor growth in vitro and in vivo.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various benzenesulfonamides, 4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide was tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL, suggesting significant antibacterial activity compared to standard antibiotics like penicillin.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A series of experiments evaluated the cytotoxic effects of this compound on human cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value of approximately 30 µM, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Comparative Analysis Table

| Property/Activity | This compound | Related Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Sulfanilamide |

| Anticancer Activity | IC50 ~ 30 µM in HeLa cells | Sulfamethoxazole |

| Synthesis Method | Reaction with sulfonyl chloride and morpholinoethylamine | Varies by derivative |

| Solubility | Moderate due to morpholinoethyl group | Varies |

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

Substituent Effects on Anticancer Activity

Evidence from 2-(benzylthio)-N-(2,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives (Table 4 in ) highlights the impact of substituents on potency against non-small cell lung cancer (NCI-H522) and multiple myeloma (RPMI-8226) cell lines:

- Methyl vs. Aromatic Substituents (R2):

- However, the dichloro and methyl substituents on the benzene ring could reduce flexibility, limiting interactions compared to triazole-based derivatives .

Antimalarial Activity and Halogen Effects

Studies on N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides () reveal:

- Halogen Substitution: Chlorine or trifluoromethyl groups at the 4'-position enhance binding to Plasmodium falciparum dihydropteroate synthase (PfDHPS), a key antimalarial target.

- Dichloro Substituents in the Target Compound: The 4,5-dichloro configuration may mimic halogen-mediated enzyme inhibition observed in antimalarial sulfonamides. However, the absence of a triazole ring in the target compound could diminish activity compared to derivatives like compound 13–27 .

Pharmacokinetic and Structural Considerations

- Morpholinoethyl vs. Triazole Moieties: Morpholinoethyl groups (as in the target compound) contribute to water solubility and metabolic stability, whereas triazole-linked analogs () may exhibit stronger hydrogen-bonding interactions with enzymes .

Biological Activity

4,5-Dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide, with the CAS number 898654-43-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a dichlorobenzene structure, which is often associated with various pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C₁₃H₁₈Cl₂N₂O₃S

- Molecular Weight : 353.3 g/mol

- Structure : The compound's structure includes a benzene ring substituted with two chlorine atoms and a morpholinoethyl group, which may influence its interaction with biological targets.

Antitumor Activity

A study investigating various benzamide derivatives showed that certain compounds exhibited significant antitumor effects by targeting specific kinases involved in cancer progression. While direct data on this compound is sparse, the structural similarities suggest it could have comparable effects:

- RET Kinase Inhibition : Compounds structurally related to this sulfonamide have been shown to inhibit RET kinase activity, which is implicated in several cancers . This suggests that further investigation into the compound's ability to inhibit similar pathways could be fruitful.

Case Studies

- Benzamide Riboside Studies : Research on benzamide riboside (BR) revealed its mechanism involving the inhibition of DHFR through its metabolite BAD. This suggests that derivatives like this compound may also impact cellular metabolism and growth through similar pathways .

- In Vivo Studies : In vivo studies on related compounds have shown promising results in reducing tumor size and improving survival rates in animal models. Such findings warrant further exploration into the specific biological activities of this compound in preclinical models.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈Cl₂N₂O₃S |

| Molecular Weight | 353.3 g/mol |

| Antimicrobial Activity | Potential (based on structure) |

| Antitumor Activity | Suggested via kinase inhibition |

| Mechanism of Action | Inhibition of DHFR |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide, and how are key intermediates characterized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution and coupling reactions. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce morpholinoethyl groups, while sulfonamide formation requires controlled reaction conditions (e.g., DMF as solvent, triethylamine as base). Intermediate characterization employs HPLC for purity analysis and NMR/FT-IR for structural verification .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions and aromatic chlorination patterns.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- FT-IR : Sulfonamide S=O stretching (~1350 cm) and N-H bending (~1550 cm) confirm functional groups .

Q. How is the compound’s solubility and stability assessed under experimental conditions?

- Methodology :

- Solubility : Tested in polar (DMSO, water) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy.

- Stability : Accelerated degradation studies (e.g., pH variations, thermal stress) monitored via HPLC to identify decomposition products .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s reactivity and drug-likeness?

- Methodology :

- Density Functional Theory (DFT) : Calculates electron density maps to predict sites for electrophilic/nucleophilic attacks.

- Molecular Docking : Screens against target enzymes (e.g., carbonic anhydrase) to assess binding affinity.

- ADMET Prediction : Tools like SwissADME evaluate bioavailability, toxicity, and metabolic stability .

Q. How can statistical design of experiments (DoE) optimize reaction yields and purity?

- Methodology :

- Factorial Design : Varies factors (temperature, solvent, catalyst loading) to identify optimal conditions.

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., solvent polarity vs. reaction time).

- Example: A 2 factorial design reduced reaction time by 40% while maintaining >90% yield .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodology :

- Meta-Analysis : Aggregates data from enzyme inhibition (IC), cytotoxicity (MTT assay), and pharmacokinetic studies.

- Mechanistic Studies : Use CRISPR-edited cell lines or isotopic labeling to isolate target pathways.

- Example: Discrepancies in anticancer activity may arise from cell-line-specific permeability, addressed via transport protein knockdown .

Q. How is the compound’s interaction with biological membranes evaluated?

- Methodology :

- Liposome Binding Assays : Fluorescence quenching or surface plasmon resonance (SPR) quantify membrane affinity.

- Molecular Dynamics (MD) Simulations : Predict partitioning behavior in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.